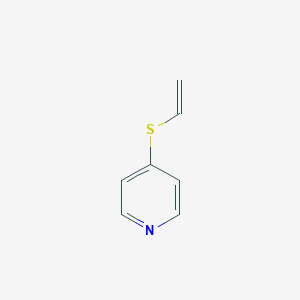
Pyridine, 4-(ethenylthio)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Vinylthio)pyridine is an organic compound that features a pyridine ring substituted with a vinylthio group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Vinylthio)pyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of pentafluoropyridine with 2-mercaptoethanol, followed by an elimination process
Industrial Production Methods
While specific industrial production methods for 4-(Vinylthio)pyridine are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of efficient catalysts could be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Vinylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles like amines or thiols can react with the vinylthio group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Vinylthio)pyridine has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of specialty polymers with unique properties.
Coordination Chemistry: The pyridine ring can coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks and catalysts.
Materials Science: It is used in the development of advanced materials with applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 4-(Vinylthio)pyridine involves its ability to participate in various chemical reactions due to the presence of the vinylthio group and the pyridine ring. The vinylthio group can undergo nucleophilic and electrophilic reactions, while the pyridine ring can coordinate with metal ions. These properties make it a versatile compound in synthetic chemistry and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinylpyridine: Similar in structure but lacks the thio group, making it less reactive in certain nucleophilic reactions.
2-Vinylpyridine: The vinyl group is at the 2-position, which affects its reactivity and coordination properties.
4-(Methylthio)pyridine: Contains a methylthio group instead of a vinylthio group, leading to different reactivity patterns.
Uniqueness
4-(Vinylthio)pyridine is unique due to the presence of both the vinyl and thio functionalities, which provide a combination of reactivity and coordination capabilities not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Conclusion
4-(Vinylthio)pyridine is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in polymer chemistry, coordination chemistry, and materials science. Further research and development could unlock even more applications for this intriguing compound.
Propriétés
Numéro CAS |
109876-48-4 |
|---|---|
Formule moléculaire |
C7H7NS |
Poids moléculaire |
137.2 g/mol |
Nom IUPAC |
4-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2 |
Clé InChI |
RRALWYIWHVDYMH-UHFFFAOYSA-N |
SMILES |
C=CSC1=CC=NC=C1 |
SMILES canonique |
C=CSC1=CC=NC=C1 |
Synonymes |
Pyridine, 4-(ethenylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















